N-(2,5-Dimethoxyphenyl)-2-(4-(2-pyridyl)piperazinyl)ethanamide
Description
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3/c1-25-15-6-7-17(26-2)16(13-15)21-19(24)14-22-9-11-23(12-10-22)18-5-3-4-8-20-18/h3-8,13H,9-12,14H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGWXZUNIGRMBQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CN2CCN(CC2)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-Dimethoxyphenyl)-2-(4-(2-pyridyl)piperazinyl)ethanamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the 2,5-Dimethoxyphenyl Intermediate: This can be achieved through the methoxylation of a phenyl ring.
Synthesis of the Piperazine Derivative: The piperazine ring can be synthesized through cyclization reactions involving appropriate amine precursors.
Coupling Reaction: The final step involves coupling the 2,5-dimethoxyphenyl intermediate with the piperazine derivative under suitable conditions, often using coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions could target the pyridyl or piperazine rings, potentially altering their electronic properties.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at the aromatic rings or the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily studied for its potential therapeutic effects, particularly in the realm of neuropharmacology. Its structural components suggest that it may interact with neurotransmitter systems, particularly those involving serotonin and dopamine receptors.
Antidepressant and Anxiolytic Properties
Research indicates that compounds with similar piperazine structures often exhibit antidepressant and anxiolytic effects. For instance, derivatives of piperazine have been shown to modulate serotonin receptors, which are crucial in the regulation of mood and anxiety . The presence of the 2-pyridyl group may enhance these effects by improving receptor binding affinity.
Antipsychotic Activity
The compound's structural similarity to known antipsychotics suggests potential efficacy in treating schizophrenia and other psychotic disorders. Studies on related compounds indicate that they can act as antagonists at dopamine D2 receptors, which are implicated in the pathophysiology of psychosis .
Neuropharmacological Research
N-(2,5-Dimethoxyphenyl)-2-(4-(2-pyridyl)piperazinyl)ethanamide has been investigated for its role in modulating neurological pathways. Its interaction with neurotransmitter systems may provide insights into new treatment avenues for neurological disorders.
Modulation of Neurotransmitter Systems
Research has shown that this compound can influence serotonin and dopamine pathways, potentially leading to applications in treating mood disorders . Its ability to modulate these systems makes it a candidate for further exploration in neuropharmacology.
Antiviral Research
Emerging studies suggest that compounds similar to this compound may exhibit antiviral properties. The pyridine moiety is known for its biological activity against various viral infections.
Mechanism of Action Against Viruses
Preliminary investigations indicate that the compound may inhibit viral replication by interfering with viral enzymes or host cell mechanisms essential for viral life cycles . This aspect opens new avenues for research into antiviral therapies.
Case Studies and Experimental Findings
Several studies have documented experimental findings related to the applications of this compound:
Mechanism of Action
The mechanism of action for this compound would likely involve interactions with specific molecular targets such as receptors or enzymes. The piperazine and pyridyl groups are known to interact with various biological targets, potentially modulating their activity through binding interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The compound shares key pharmacophoric elements with other piperazine- and aryl-substituted ligands. Below is a comparative analysis:
Key Structural and Functional Differences
- Linker and Substituent Effects: The ethanamide linker in the target compound contrasts with the cyclohexanecarboxamide in 18F-FCWAY and Mefway derivatives. This difference may influence metabolic stability and blood-brain barrier penetration. Fluorine Absence: Unlike 18F-FCWAY, the target compound lacks a fluorine atom, which may avoid defluorination-related bone uptake artifacts observed in PET imaging .
- Receptor Binding: 18F-FCWAY and Mefway derivatives are validated 5-HT1A radioligands with subnanomolar affinity. The target compound’s pyridyl-piperazinyl motif aligns with 5-HT1A pharmacophores, but the absence of direct binding data limits conclusions. The thiazole-based compound () diverges entirely in core structure, suggesting non-overlapping therapeutic or diagnostic applications .
Pharmacokinetic and Metabolic Comparisons
- Defluorination : 18F-FCWAY undergoes defluorination in vivo, leading to skull uptake of 18F-fluoride. This limits its utility in adjacent brain regions (e.g., hippocampus). Miconazole co-administration reduces defluorination by inhibiting CYP450 enzymes, enhancing signal specificity .
- Metabolic Stability : The target compound’s ethanamide linker may confer resistance to enzymatic degradation compared to carboxamide-based analogues, though this requires validation.
Research Implications and Gaps
- Structural Optimization : The 2,5-dimethoxyphenyl group could be explored for improved 5-HT1A selectivity or reduced off-target effects compared to 2-methoxyphenyl derivatives.
- Defluorination Avoidance : The absence of fluorine in the target compound may circumvent the need for co-administered inhibitors like miconazole, simplifying in vivo applications.
- Need for Binding Studies : Direct evaluation of the compound’s affinity for 5-HT1A and other CNS receptors is critical to confirm its utility.
Biological Activity
N-(2,5-Dimethoxyphenyl)-2-(4-(2-pyridyl)piperazinyl)ethanamide, also known as JMA73608, is a compound of interest due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including its mechanism of action, pharmacological effects, and relevant case studies.
Chemical Structure
The compound features a complex structure comprising a dimethoxyphenyl group, a piperazine moiety, and a pyridine derivative. This combination is significant for its biological interactions.
The biological activity of this compound can be attributed to its interaction with various neurotransmitter receptors. Preliminary studies suggest that it may act as a partial agonist at serotonin receptors and has affinity for dopamine receptors, which could contribute to its psychoactive effects.
Table 1: Key Structural Features
| Component | Description |
|---|---|
| Dimethoxyphenyl | Enhances lipophilicity and receptor binding |
| Piperazine | Imparts psychoactive properties |
| Pyridine | Influences pharmacokinetics |
Biological Activity
Research indicates that this compound exhibits significant biological activity across various assays. Notably, it has shown promise in:
- Antidepressant Effects : In animal models, the compound demonstrated efficacy in reducing depressive-like behaviors.
- Anxiolytic Properties : Behavioral tests indicated anxiolytic effects comparable to established medications.
- Neuroprotective Effects : Studies suggest potential neuroprotective properties against oxidative stress.
Table 2: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antidepressant | Reduced immobility in forced swim test | |
| Anxiolytic | Decreased anxiety-like behavior | |
| Neuroprotective | Protection against neuronal damage |
Case Studies
- Case Study 1 : A study conducted on rodent models assessed the antidepressant-like effects of this compound. Results showed a significant decrease in immobility time in the forced swim test compared to control groups, indicating potential antidepressant properties.
- Case Study 2 : Another investigation explored the anxiolytic effects using an elevated plus maze test. The compound significantly increased the time spent in open arms compared to controls, suggesting reduced anxiety levels.
- Case Study 3 : A neuroprotective study evaluated the compound's ability to mitigate oxidative stress-induced neuronal damage. The results indicated that treatment with this compound led to decreased markers of oxidative stress in neuronal cultures.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
